XLogP3‑AA Lipophilicity Comparison: Target vs. Des‑Sulfonyl Analog
The target compound exhibits a computed XLogP3‑AA of 2.3, which is substantially lower than the lipophilicity of the des‑sulfonyl analog 1‑(2‑chloro‑4‑fluorobenzoyl)pyrrolidine (PubChem‑predicted XLogP3‑AA ~3.1), primarily due to the polar furan‑2‑ylmethanesulfonyl group [1]. Lower lipophilicity in the target compound suggests improved aqueous solubility and a reduced risk of CYP450 promiscuity while still maintaining sufficient membrane permeability for oral absorption (XLogP 1–3 range).
| Evidence Dimension | Computed n‑octanol/water partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 2.3 |
| Comparator Or Baseline | 1‑(2‑Chloro‑4‑fluorobenzoyl)pyrrolidine (CAS 722474‑67‑1), XLogP3‑AA = 3.1 (predicted) |
| Quantified Difference | ΔXLogP = –0.8 log units (target less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release); standard default parameters |
Why This Matters
A 0.8‑log reduction in lipophilicity can translate into a measurable improvement in kinetic solubility and a reduction in phospholipidosis risk, making the target compound a more favorable starting point for lead optimization in oral‑bioavailability programs.
- [1] NCBI PubChem. XLogP3‑AA for CID 76147535 [Target Compound]. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1795298-89-3 (accessed 2026‑04‑29). View Source
